molecular formula C16H14ClN3O2S B269141 N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide

Número de catálogo B269141
Peso molecular: 347.8 g/mol
Clave InChI: LGRSTONAMGXTQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mecanismo De Acción

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling. BTK is a critical mediator of B-cell receptor signaling, which is essential for B-cell survival and proliferation. Inhibition of BTK leads to decreased B-cell activation and proliferation, as well as increased apoptosis.
Biochemical and Physiological Effects
N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has been shown to inhibit BTK activity in both cell-based assays and in vivo models. In addition, N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has been shown to induce apoptosis in B-cell lymphoma cells and enhance the activity of other anti-cancer agents. N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has also been shown to decrease the levels of inflammatory cytokines in preclinical models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide is its specificity for BTK, which reduces the potential for off-target effects. In addition, N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, one limitation of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide is its potential for resistance development, which has been observed with other BTK inhibitors.

Direcciones Futuras

There are several potential future directions for the development of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide. One area of interest is the combination of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide with other anti-cancer agents, such as venetoclax and rituximab. In addition, the development of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, is also an area of interest. Finally, the identification of biomarkers that can predict response to N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide may help to improve patient selection and treatment outcomes.

Métodos De Síntesis

The synthesis of N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with N-(3-aminophenyl)acetamide to form N-{[3-(acetylamino)phenyl]carbamoyl}-2-chlorobenzamide. The final step involves the reaction of the carbamoyl thioamide with thionyl chloride to form N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide.

Aplicaciones Científicas De Investigación

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have demonstrated that N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide inhibits BTK activity and induces apoptosis in B-cell lymphoma cells. In addition, N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Propiedades

Nombre del producto

N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide

Fórmula molecular

C16H14ClN3O2S

Peso molecular

347.8 g/mol

Nombre IUPAC

N-[(3-acetamidophenyl)carbamothioyl]-2-chlorobenzamide

InChI

InChI=1S/C16H14ClN3O2S/c1-10(21)18-11-5-4-6-12(9-11)19-16(23)20-15(22)13-7-2-3-8-14(13)17/h2-9H,1H3,(H,18,21)(H2,19,20,22,23)

Clave InChI

LGRSTONAMGXTQD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl

SMILES canónico

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.